molecular formula C28H27NO9S3 B408070 tetramethyl 6'-(2-butenoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-(2-butenoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B408070
M. Wt: 617.7g/mol
InChI Key: ABYCWKULCPSEGB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the [4+2] cycloaddition of 1,3-dithiole-2,4,5-trithione with unsaturated compounds, followed by further functionalization to introduce the but-2-enoyl and tetracarboxylate groups . Reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts to facilitate the cycloaddition and subsequent transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying spiro compounds and their reactivity.

    Biology: In biological research, the compound can be used to investigate the interactions of spiro compounds with biological targets, such as enzymes and receptors.

    Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents. The compound’s structure may allow it to interact with specific molecular targets, leading to potential pharmacological effects.

    Industry: Industrial applications include the use of the compound in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The dithiole and thiopyranoquinoline moieties may also contribute to its reactivity and ability to form stable complexes with metal ions or other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spiro structure and the combination of dithiole and thiopyranoquinoline moieties

Properties

Molecular Formula

C28H27NO9S3

Molecular Weight

617.7g/mol

IUPAC Name

tetramethyl 6'-[(E)-but-2-enoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C28H27NO9S3/c1-8-11-16(30)29-15-13-10-9-12-14(15)17-22(27(29,2)3)39-19(24(32)36-5)18(23(31)35-4)28(17)40-20(25(33)37-6)21(41-28)26(34)38-7/h8-13H,1-7H3/b11-8+

InChI Key

ABYCWKULCPSEGB-DHZHZOJOSA-N

SMILES

CC=CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Isomeric SMILES

C/C=C/C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC=CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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